1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene
Description
Properties
IUPAC Name |
1-(1-bromoethyl)-2-chloro-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEDIHJUCBUKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Strategy
The synthesis of 1-(1-bromoethyl)-2-chloro-4,5-dimethoxybenzene typically begins with a dimethoxybenzene derivative, such as 1,2-dimethoxybenzene or 1-bromo-3,4-dimethoxybenzene. The key steps involve selective bromination and chlorination, followed by introduction of the 1-bromoethyl side chain.
Electrophilic Aromatic Substitution (EAS) for Halogenation
Bromination and Chlorination:
The aromatic ring is halogenated using bromine (Br₂) and chlorine (Cl₂) under controlled conditions. A catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) facilitates electrophilic aromatic substitution.- Bromination is carried out at low temperatures (0–5°C) to minimize poly-substitution and favor monobromination at the desired position.
- Chlorination follows, often using chlorine gas in the presence of HCl and hydrogen peroxide (H₂O₂) as chlorinating agents. This step introduces chlorine selectively at the ortho position relative to the methoxy groups.
- Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry are optimized to achieve regioselectivity and high yield.
-
- Bromination: Br₂ with FeBr₃ catalyst in dichloromethane (DCM) at 0–5°C.
- Chlorination: Cl₂ with HCl/H₂O₂ in chloroform or similar solvent at ambient temperature.
Introduction of the 1-Bromoethyl Group
- The 1-bromoethyl substituent can be introduced via bromomethylation of the aromatic ring using reagents such as sodium bromide (NaBr), paraformaldehyde, and sulfuric acid (H₂SO₄).
- Alternatively, the side chain can be installed by reacting the aromatic precursor with bromoacetaldehyde derivatives or by radical bromination of the ethyl side chain.
Purification and Characterization
- Purification:
The crude product is purified by column chromatography using silica gel with a gradient elution of hexane and ethyl acetate to isolate the target compound with >95% purity. - Analytical Techniques:
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection (254 nm) confirm purity and identity.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and single-crystal X-ray diffraction provide structural confirmation.
Research Findings and Data Analysis
Regioselectivity and Reaction Optimization
- The presence of methoxy groups at the 4 and 5 positions strongly directs electrophilic substitution to the 1- and 2-positions on the benzene ring.
- Density Functional Theory (DFT) calculations and crystallographic studies confirm preferential bromination at position 1 (para to methoxy) and chlorination at position 2 (ortho to methoxy).
- Controlled reaction conditions, such as low temperature and solvent choice (e.g., dichloromethane vs. nitrobenzene), influence regioselectivity and suppress side reactions.
Crystallographic Insights
- The compound crystallizes in a triclinic system with notable coplanarity of methoxy groups relative to the aromatic ring (dihedral angles 0.9–5.0°), which affects reactivity and stability.
- Halogen atoms exhibit positional disorder due to rotational symmetry, impacting crystal packing and potentially influencing reaction outcomes.
Comparative Data Table of Key Preparation Parameters
| Parameter | Method/Condition | Outcome/Notes |
|---|---|---|
| Starting Material | 1,2-Dimethoxybenzene or 1-bromo-3,4-dimethoxybenzene | Provides the aromatic framework |
| Bromination Reagent | Bromine (Br₂) with FeBr₃ catalyst | Selective bromination at position 1 |
| Bromination Temperature | 0–5°C | Minimizes poly-bromination |
| Chlorination Reagent | Chlorine (Cl₂) with HCl/H₂O₂ | Chlorination at position 2 |
| Chlorination Solvent | Chloroform or similar | Facilitates controlled chlorination |
| Side Chain Introduction | Bromomethylation using NaBr, paraformaldehyde, H₂SO₄ | Introduces 1-bromoethyl group |
| Purification | Silica gel column chromatography (hexane:ethyl acetate gradient) | Achieves >95% purity |
| Structural Confirmation | NMR, GC-MS, HPLC, X-ray diffraction | Confirms regioselectivity and purity |
Notes on Industrial Scale Preparation
- Industrial synthesis adapts the laboratory methods with optimized parameters for scale-up, including controlled addition rates, automated temperature control, and continuous monitoring to maximize yield and purity.
- Catalyst recycling and greener solvents are explored to improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide or alkoxide ions replace the bromoethyl group.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different nucleophiles replacing the bromoethyl group.
Scientific Research Applications
Chemical Synthesis
Intermediates in Organic Synthesis
1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene serves as an important intermediate in the synthesis of various organic compounds. The presence of both bromine and chlorine atoms allows for diverse reactivity patterns, making it a valuable building block in synthetic organic chemistry. It can be utilized in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with different functional groups .
Dye and Pigment Production
Chlorinated and brominated aromatic compounds are known precursors in the dye industry. The compound can be further modified to produce dyes and pigments used in textiles and coatings. Its methoxy groups enhance solubility and stability, which are critical properties for dye applications .
Pharmaceutical Applications
Drug Development
The compound's structure suggests potential biological activity, making it a candidate for drug development. Research indicates that similar compounds exhibit antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy against various pathogens and inflammatory conditions .
Targeted Drug Delivery Systems
The unique chemical properties of this compound facilitate its incorporation into drug delivery systems. Its ability to form stable complexes with biomolecules can enhance the targeting of therapeutic agents to specific tissues or cells, improving therapeutic outcomes while minimizing side effects .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer in polymerization reactions. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability. The methoxy groups contribute to the material's flexibility and processability .
Nanotechnology
The compound's unique structure allows for functionalization at the nanoscale, making it suitable for applications in nanotechnology. It can be used to modify surfaces or create nanocomposites with tailored properties for electronics or biomedical applications .
Case Studies
Mechanism of Action
The mechanism by which 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene exerts its effects depends on its specific application. For example, in pharmacological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Differences:
- Halogen Interactions : The combination of Br (electrophilic) and Cl (electron-withdrawing) substituents may direct electrophilic aromatic substitution to the para position relative to the methoxy groups, a pattern observed in related dimethoxybenzene derivatives .
Crystallographic Insights
Crystallographic refinement programs like SHELXL are routinely used to resolve structures of halogenated aromatics. For example, the Br···Cl halogen bonding observed in similar compounds could influence crystal packing and solubility, though this requires experimental validation for the target molecule.
Biological Activity
1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene is an organic compound with the chemical formula CHBrClO and a molecular weight of 279.56 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and applications.
- Molecular Formula : CHBrClO
- Molecular Weight : 279.56 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 246 °C
- Melting Point : 62-66 °C
- Flash Point : 103.1 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that halogenated compounds, including those with bromo and chloro substituents, often exhibit significant antimicrobial properties. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi.
2. Anticancer Potential
Compounds with methoxy groups on aromatic rings have been explored for their anticancer properties. The presence of halogens may enhance the reactivity of these compounds, potentially leading to interactions with biological macromolecules such as DNA and proteins.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of bromo-substituted compounds found that those with methoxy groups displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that the introduction of halogens could significantly increase the efficacy of antimicrobial agents (Lehmler & Robertson, 2001).
Case Study 2: Anticancer Activity
In vitro studies on methoxy-substituted phenolic compounds revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways (Song et al., 2008).
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for halogenated dimethoxybenzenes suggests that:
- The positioning of halogens (bromine and chlorine) relative to methoxy groups affects biological activity.
- Compounds with electron-withdrawing groups tend to exhibit increased reactivity towards biological targets.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, potential anticancer |
| 1-Bromo-4-chloro-2,5-dimethoxybenzene | Structure | Antimicrobial |
| 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | Structure | Psychoactive |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene?
- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized aromatic precursor. For example, introducing the bromoethyl group through nucleophilic substitution on a chlorinated dimethoxybenzene intermediate. Key steps include:
- Friedel-Crafts alkylation : Reacting 2-chloro-4,5-dimethoxybenzene with bromoethanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach the ethyl group, followed by bromination .
- Halogen exchange : Substituting a hydroxyl or other leaving group on the ethyl chain using HBr or PBr₃ under reflux conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization are critical for isolating high-purity product .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the positions of bromoethyl, chloro, and methoxy groups. For example, the bromoethyl proton signals appear as a triplet (~δ 1.8–2.2 ppm) and quartet (~δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 265.955 (C₉H₁₀BrClO₂⁺) and fragmentation patterns .
- X-ray Crystallography : Used to resolve the crystal structure, confirming steric effects of substituents. SHELX software is recommended for refinement .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromoethyl group.
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles to prevent decomposition.
- Moisture : Susceptible to hydrolysis in aqueous environments; use anhydrous solvents (e.g., DCM, THF) for reactions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromoethyl group acts as an electrophilic site due to the polar C–Br bond. Reactivity is influenced by:
- Steric Hindrance : The 2-chloro and 4,5-dimethoxy substituents create a crowded environment, slowing SN2 reactions. Computational studies (DFT) can model transition states to predict regioselectivity .
- Electronic Effects : Electron-donating methoxy groups activate the ring toward electrophilic substitution but deactivate the bromoethyl site. Hammett constants (σ) can quantify substituent effects .
- Experimental Validation : Kinetic studies using sodium iodide in acetone (Finkelstein reaction) monitor bromide displacement via GC-MS or conductivity measurements .
Q. How can contradictory crystallographic data on similar compounds guide structural analysis of this molecule?
- Methodological Answer :
- Comparative Analysis : Compare with structurally related compounds (e.g., 1-Bromo-4-chloro-2,5-dimethoxybenzene ). Discrepancies in bond angles or torsional strain may arise from steric clashes between substituents.
- Data Reconciliation : Use SHELXL refinement to adjust parameters like thermal displacement (U values) and occupancy rates. Cross-validate with powder XRD to resolve ambiguities .
Q. What computational approaches are suitable for predicting the compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Simulate binding affinity to target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. The chloro and methoxy groups may participate in hydrophobic interactions.
- QSAR Modeling : Correlate substituent electronic properties (e.g., LogP, polar surface area) with toxicity data from analogs like Chloroneb (1,4-Dichloro-2,5-dimethoxybenzene) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic pathways, critical for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
